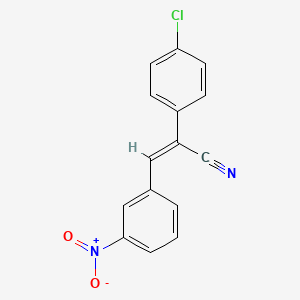

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile

Vue d'ensemble

Description

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile is an organic compound with the molecular formula C15H9ClN2O2 It is known for its unique structure, which includes a nitro group, a benzylidene group, and a chlorophenylacetonitrile group

Méthodes De Préparation

The synthesis of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile typically involves the condensation of m-nitrobenzaldehyde with p-chlorophenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is used as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways .

- Research indicates that derivatives of this compound may exhibit anticancer properties, particularly in targeting estrogen receptors, which is vital for developing treatments for hormone-dependent cancers such as breast cancer .

-

Biomedicine :

- The compound's potential as a bioactive agent has been explored in studies focusing on its antimicrobial and anticancer activities. Its nitrophenyl group is particularly noted for enhancing biological activity, making it a candidate for further pharmacological studies .

- Investigations into its mechanism of action suggest that it may inhibit specific enzymes or interfere with cellular signaling pathways, which are critical for cancer cell proliferation and survival .

- Pharmaceutical Intermediate :

Case Study 1: Anticancer Activity

A study conducted on a family of 2-phenylacrylonitriles, including this compound, demonstrated significant cytotoxicity against estrogen-dependent breast cancer cell lines. The compound was found to inhibit cell growth effectively, suggesting its potential as a lead compound in drug development for breast cancer therapy .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized several derivatives of this compound to evaluate their biological activities. The results indicated that modifications to the nitrophenyl group could enhance anticancer efficacy while reducing toxicity, highlighting the importance of structural optimization in drug design .

Mécanisme D'action

The mechanism by which (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile can be compared with other similar compounds, such as:

m-Nitrobenzylidene-p-chlorophenylacetone: Similar structure but with a ketone group instead of a nitrile group.

p-Nitrobenzylidene-m-chlorophenylacetonitrile: Similar structure but with the nitro and chloro groups swapped.

m-Nitrobenzylidene-p-chlorophenylacetamide: Similar structure but with an amide group instead of a nitrile group.

Activité Biologique

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile, with the chemical formula C15H9ClN2O2 and CAS number 104089-72-7, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between m-nitrobenzaldehyde and p-chlorophenylacetonitrile under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide, with the reaction conducted under reflux to facilitate product formation .

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity : The compound's derivatives have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

- Anticancer Activity : In vitro studies have shown that this compound and its derivatives can inhibit the proliferation of several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (lung cancer). The cytotoxic effects were evaluated using the MTT assay, revealing dose-dependent inhibition comparable to standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| HCT-116 | 10 | More potent |

| MCF-7 | 15 | Comparable |

| MDA-MB-231 | 20 | Less potent |

| A549 | 5 | More potent |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Redox Reactions : The nitro group in the compound can participate in redox reactions, potentially leading to increased oxidative stress within cells, which can trigger apoptosis in cancer cells .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and disrupting critical cellular pathways involved in proliferation and survival .

- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest at various phases, contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Anticancer Effects : A recent study assessed the cytotoxicity of this compound against multiple human cancer cell lines. Results indicated a significant reduction in cell viability across all tested lines, with particular effectiveness noted in lung cancer cells (A549) where it exhibited an IC50 value lower than that of doxorubicin .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound's derivatives against common pathogens. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) that were significantly lower than those of existing antibiotics, suggesting their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

(Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-14-6-4-12(5-7-14)13(10-17)8-11-2-1-3-15(9-11)18(19)20/h1-9H/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDWPLYDMXBIEL-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104089-72-7 | |

| Record name | m-Nitrobenzylidene-p-chlorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104089727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.